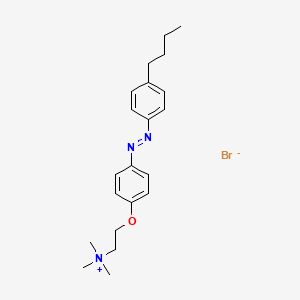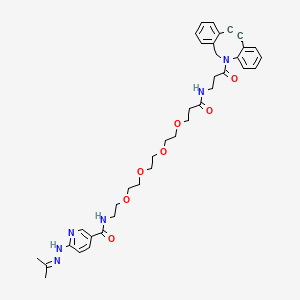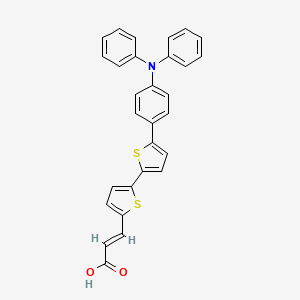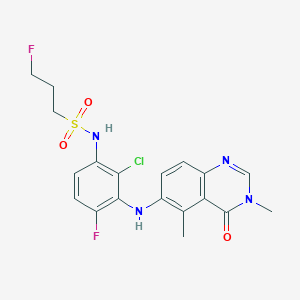
LRRK2 inhibitor 18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LRRK2 inhibitor 18: is a small molecule compound designed to inhibit the activity of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, mitochondrial function, and vesicle trafficking. Mutations in the LRRK2 gene, particularly the G2019S mutation, are associated with an increased risk of developing Parkinson’s disease. Inhibiting LRRK2 activity is considered a promising therapeutic strategy for treating this neurodegenerative disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LRRK2 inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a [1,2,4]triazolo[5,6-b]indole scaffold, which is synthesized through a series of reactions including cyclization, substitution, and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the quality and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: LRRK2 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: Palladium catalysts, ligands, and bases
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Chemistry: LRRK2 inhibitor 18 is used in chemical research to study the structure-activity relationships of kinase inhibitors. It serves as a model compound for developing new inhibitors with improved potency and selectivity .
Biology: In biological research, this compound is used to investigate the role of LRRK2 in cellular processes such as autophagy, mitochondrial function, and vesicle trafficking. It helps elucidate the molecular mechanisms underlying Parkinson’s disease .
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating Parkinson’s disease. Preclinical studies have shown that it can reduce LRRK2 activity, improve neuronal survival, and alleviate motor symptoms in animal models .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting LRRK2. It undergoes optimization and testing to improve its pharmacokinetic properties and therapeutic efficacy .
Wirkmechanismus
LRRK2 inhibitor 18 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in vesicle trafficking and lysosomal function. By reducing LRRK2 activity, the compound helps restore normal cellular processes and mitigate the pathological effects of LRRK2 mutations .
Vergleich Mit ähnlichen Verbindungen
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I kinase inhibitor with high selectivity for LRRK2.
Rebastinib: A type II kinase inhibitor that binds to the inactive conformation of LRRK2.
Ponatinib: A broad-spectrum kinase inhibitor with activity against LRRK2.
GZD-824: A type II kinase inhibitor with a unique binding mode
Uniqueness of LRRK2 Inhibitor 18: this compound is unique due to its specific scaffold, which provides enhanced inhibitory activity against the G2019S LRRK2 mutation. Its molecular interactions with key residues in the LRRK2 kinase domain contribute to its high potency and selectivity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C16H15F3N6O |
|---|---|
Molekulargewicht |
364.32 g/mol |
IUPAC-Name |
N-(oxan-4-yl)-3-[6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)12-7-11(21-8-22-12)14-13-10(24-25-14)1-4-20-15(13)23-9-2-5-26-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,20,23)(H,24,25) |
InChI-Schlüssel |
XMCASRLSICXHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=NC=CC3=C2C(=NN3)C4=CC(=NC=N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)






![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

